![molecular formula C18H11F3N4 B2505059 1-[(E)-2-phenylethenyl]-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline CAS No. 338968-42-6](/img/structure/B2505059.png)
1-[(E)-2-phenylethenyl]-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-[(E)-2-phenylethenyl]-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline" is a derivative of the triazoloquinoxaline family, which has been extensively studied for its potential as a selective antagonist for adenosine receptors (ARs). These receptors play a crucial role in various physiological processes, and their antagonists can have therapeutic applications, such as in the treatment of neurological disorders and as antidepressants .
Synthesis Analysis
The synthesis of triazoloquinoxaline derivatives typically involves multi-step reactions starting from various precursors. For instance, the parent 1,2,4-triazolo[1,5-a]quinoxaline can be synthesized from ethyl N^1 (2-nitrophenyl)-N^3-ethoxalyloxamidrazonate through a series of reactions including cyclization, hydrolysis, decarboxylation, reduction, and dehydrogenation . Although the specific synthesis of 1-[(E)-2-phenylethenyl]-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline is not detailed in the provided papers, similar synthetic strategies could be employed, potentially involving the introduction of a trifluoromethyl group and a phenylethenyl moiety at specific positions on the triazoloquinoxaline core.
Molecular Structure Analysis
The molecular structure of triazoloquinoxaline derivatives is characterized by a planar triazoloquinoxaline moiety, which is crucial for their interaction with adenosine receptors. Substituents on the core structure, such as the trifluoromethyl group and the phenylethenyl moiety, can significantly influence the binding affinity and selectivity towards different AR subtypes . The crystal structures of related compounds have shown large dihedral angles between the triazoloquinoxaline system and the phenyl ring, which may affect the overall molecular conformation and thus the biological activity .
Chemical Reactions Analysis
The triazoloquinoxaline core can undergo various chemical reactions, including substitutions and modifications at different positions to fine-tune the binding properties to AR subtypes. For example, replacing a hydrogen atom of the 4-amino group with an acyl group or replacing the whole 4-amino with a 4-oxo moiety can shift the binding activity towards the A3 AR subtype . The presence of a proton donor group at position-4 is required for A1 and A2A binding, while a proton acceptor is important for A3 affinity .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazoloquinoxaline derivatives are influenced by their substituents. The introduction of a trifluoromethyl group can increase the lipophilicity of the molecule, which may affect its ability to cross biological membranes and its overall pharmacokinetic profile . The presence of different substituents can also affect the molecule's solubility, stability, and reactivity, which are important factors in drug development.
Applications De Recherche Scientifique
Quinoxaline and Its Derivatives: A Broad Overview
Quinoxaline derivatives are heterocyclic compounds formed by the fusion of a benzene ring with a pyrazine ring. These compounds have been utilized across various domains, including as dyes, pharmaceuticals, and antibiotics. Significant research has been conducted to explore their antitumoral properties and their utility as catalyst ligands due to their structural versatility and chemical reactivity (Pareek & Kishor, 2015).
Applications in Organic Materials and Nanoscience
Quinoxaline derivatives, specifically the Hexaazatriphenylene (HAT) derivatives, exhibit excellent π–π stacking ability, making them valuable in the development of n-type semiconductors, sensors, liquid crystals, and energy storage materials. Their role as a basic scaffold in organic materials and nanoscience highlights their versatility in scientific research applications (Segura et al., 2015).
Antiplasmodial Activity and Pharmaceutical Value
The synthesis of 1,2,3-triazole- and quinoline-based hybrids has been a focus of research due to their potent antiplasmodial activity. These compounds are explored for developing new biologically active substances, with quinoline and 1,2,3-triazole heterocycles forming the basis for new drugs targeting malaria and other diseases (Graciano et al., 2021).
Antimicrobial and Metabolic Disease Treatment
Modifications to the quinoxaline structure have opened avenues for a wide variety of biomedical applications, including antimicrobial activities and the treatment of chronic and metabolic diseases. These derivatives have been acknowledged for their medical and biomedical value, further underscoring their significance in scientific research (Pereira et al., 2015).
Glycine-site NMDA Receptor Antagonists
Quinoxaline derivatives have also been studied for their role as antagonists for the glycine site of the NMDA receptor, showing promise for treating CNS disorders such as cerebral ischemia, epilepsy, and schizophrenia. This therapeutic index highlights the potential of quinoxaline derivatives in neuroscience and pharmacology (Kulagowski & Leeson, 1995).
Propriétés
IUPAC Name |
1-[(E)-2-phenylethenyl]-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F3N4/c19-18(20,21)16-17-24-23-15(11-10-12-6-2-1-3-7-12)25(17)14-9-5-4-8-13(14)22-16/h1-11H/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMCQDGCEIFSAW-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NN=C3N2C4=CC=CC=C4N=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NN=C3N2C4=CC=CC=C4N=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(E)-2-phenylethenyl]-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.